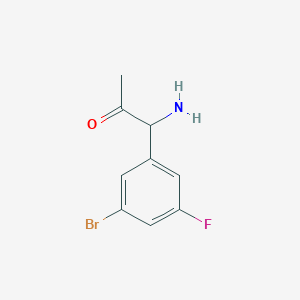

1-Amino-1-(3-bromo-5-fluorophenyl)acetone

Beschreibung

Eigenschaften

Molekularformel |

C9H9BrFNO |

|---|---|

Molekulargewicht |

246.08 g/mol |

IUPAC-Name |

1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |

InChI-Schlüssel |

UMXSYWDPVMWSKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=CC(=CC(=C1)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 3-Bromo-5-fluoroaniline Intermediate

A key precursor is 3-bromo-5-fluoroaniline or its related nitro and diazonium intermediates. According to a detailed patent procedure for preparing 2-bromo-5-fluoroaniline (a positional isomer closely related to the target compound), the following steps are employed:

- Nitration and Acetylation: Starting from 2-nitro-4-fluoroacetanilide, concentrated sulfuric acid is added under controlled temperature (75-80 °C) for 14-15 hours to facilitate nitration and acetylation.

- Diazotization: The nitroacetanilide is cooled to 0-5 °C, and sodium nitrite solution is added dropwise to form the diazonium salt.

- Sandmeyer Reaction: The diazonium salt reacts with hydrobromic acid and cuprous bromide at 40-55 °C to substitute the diazonium group with bromine, yielding 2-bromo-5-fluoronitrobenzene.

- Reduction: The nitro group is reduced to an amine using iron powder and acetic acid in ethanol at 80-85 °C, followed by pH adjustment and extraction to isolate 2-bromo-5-fluoroaniline.

| Step | Product | Yield (%) | Conditions |

|---|---|---|---|

| Diazotization + Bromination | 2-bromo-5-fluoronitrobenzene | 98.3-99.4 | 40-55 °C, hydrobromic acid, CuBr |

| Reduction | 2-bromo-5-fluoroaniline | 98.9 | 80-85 °C, Fe powder, acetic acid |

This methodology ensures high regioselectivity and excellent yields for the halogenated aniline intermediate.

Halogenation and Fluorination Techniques

Selective bromination and fluorination on the aromatic ring are critical. Strategies include:

- Electrophilic Aromatic Substitution: Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 3-position.

- Nucleophilic Aromatic Substitution (SNAr): Introduction of fluorine via diazonium salt intermediates reacting with fluorinating agents.

- Sandmeyer-type Reactions: As described above, diazotization followed by substitution with bromide or fluoride ions to achieve regioselective halogenation.

Purification and Characterization

After synthesis, the compounds are purified by:

- Liquid-liquid extraction using organic solvents such as dichloroethane or toluene.

- Drying over anhydrous sodium sulfate.

- Column chromatography using hexane/ethyl acetate mixtures for separation of closely related impurities.

- Crystallization to obtain pure solid products.

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR).

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point determination.

- Infrared (IR) spectroscopy for functional group analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration/Acetylation | Concentrated H2SO4, 75-80 °C, 14-15 h | Nitro-acetanilide intermediate | High | Prepares for diazotization |

| 2 | Diazotization | NaNO2 (30%), 0-5 °C | Diazonium salt | Quantitative | Critical for halogenation |

| 3 | Sandmeyer Bromination | CuBr, HBr, 40-55 °C | 3-Bromo-5-fluoronitrobenzene | 98-99 | High regioselectivity |

| 4 | Reduction | Fe powder, AcOH, EtOH, 80-85 °C | 3-Bromo-5-fluoroaniline | 98.9 | Amino group introduction |

| 5 | Reductive Amination | Alpha-keto compound, NaBH4 or NaCNBH3 | 1-Amino-1-(3-bromo-5-fluorophenyl)acetone | Variable | Final target compound |

| 6 | Purification | Extraction, drying, chromatography | Pure compound | - | Ensures purity and yield |

Research Findings and Considerations

- The diazotization-Sandmeyer sequence is highly effective for regioselective halogenation of aromatic amines with yields often exceeding 98%.

- Reduction of nitro groups to amines using iron powder in acetic acid is a mild and efficient method, avoiding harsher catalytic hydrogenation.

- Reductive amination for aminoacetone derivatives is well-documented and allows for the introduction of the aminoacetone moiety under mild conditions, preserving sensitive substituents such as bromo and fluoro groups.

- Purification by liquid-liquid extraction and drying is critical to remove inorganic salts and residual reagents, with chromatographic techniques providing high purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-(3-bromo-5-fluorophenyl)acetone undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-bromo-5-fluorophenyl)acetone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism by which 1-Amino-1-(3-bromo-5-fluorophenyl)acetone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Properties

The following table summarizes structurally related phenyl-substituted amino ketones and their distinguishing features:

Biologische Aktivität

1-Amino-1-(3-bromo-5-fluorophenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Amino-1-(3-bromo-5-fluorophenyl)acetone is , with a molecular weight of approximately 231.06 g/mol. Its structure features a bromine and fluorine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity.

The biological effects of 1-Amino-1-(3-bromo-5-fluorophenyl)acetone are mediated through interactions with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances its reactivity, allowing it to modulate specific biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It can bind to receptors that play a critical role in cellular signaling pathways.

Antimicrobial Properties

Research indicates that 1-Amino-1-(3-bromo-5-fluorophenyl)acetone exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Notable findings include:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

| HT-29 | 30 | Tubulin destabilization |

These results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and disruption of microtubule dynamics.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the effects of 1-Amino-1-(3-bromo-5-fluorophenyl)acetone on MCF-7 cells. The compound was shown to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, leading to significant reductions in cell viability.

Structure-Activity Relationship (SAR) Analysis

Further investigations into the structure-activity relationship have identified that modifications on the phenyl ring can enhance biological activity. For instance, replacing the bromine atom with other halogens or modifying the amino group has shown varying degrees of efficacy against cancer cell lines. This emphasizes the importance of chemical substitutions in optimizing therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.